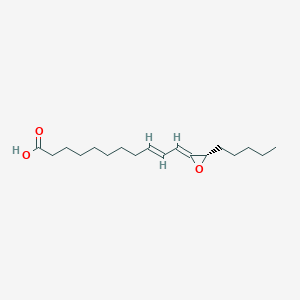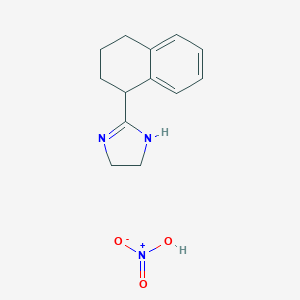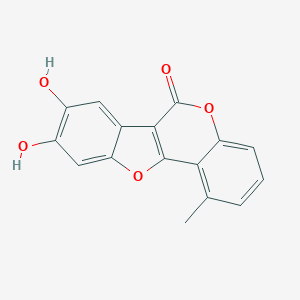
8,9-Dihydroxy-1-methylcoumestan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dihydroxy-1-methylcoumestan, also known as Mutisifurocoumarin, is a chemical compound with the molecular formula C16H10O5 .
Molecular Structure Analysis
The molecular structure of 8,9-Dihydroxy-1-methylcoumestan consists of 16 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms, giving it a molecular weight of 282.052825 . The structure includes a benzofurochromenone ring system .Scientific Research Applications
Antitumoral Activity
8,9-Dihydroxy-1-methylcoumestan and its derivatives have been explored for their antitumoral properties. A study reports the synthesis of a natural isoflavonoid with antitumoral activity and its corresponding coumestan derivative, highlighting the potential of these compounds in cancer treatment (Silva, Netto, & Costa, 2004).
Synthesis and Complexation Study
Research on the synthesis and complexation of coumestan derivatives, including those related to 8,9-Dihydroxy-1-methylcoumestan, has been conducted. This includes the study of their complexation with crown ethers, which can be pivotal in developing novel chemical compounds with varied applications (Abdurrahmanoğlu et al., 2005).
Role in Cell Cycle Arrest
A specific derivative, 3,9-dihydroxy-2-prenylcoumestan, a furanocoumarin, has been studied for its effects on cell cycle arrest in prostate cancer cells, demonstrating the potential of coumestan derivatives in therapeutic applications for cancer (Gulappa et al., 2013).
Electrochemical Synthesis
The electrochemical synthesis of coumestan derivatives, including those related to 8,9-Dihydroxy-1-methylcoumestan, has been investigated. This method offers an efficient way to produce these compounds, which can be used in various scientific applications (Golabi & Nematollahi, 1997).
Immunomodulatory Properties
A new coumestan derivative isolated from Flemingia philippinensis showed significant immunosuppressive activities. This discovery adds to the therapeutic potential of coumestan derivatives in modulating immune responses (Li et al., 2011).
Antimicrobial Activities
Studies have been conducted on coumestan derivatives for their antimicrobial activities. The identification of new compounds and their potential application in treating microbial infections showcases the versatility of coumestan derivatives (Liang et al., 2007).
Future Directions
properties
CAS RN |
115532-07-5 |
|---|---|
Product Name |
8,9-Dihydroxy-1-methylcoumestan |
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
8,9-dihydroxy-1-methyl-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O5/c1-7-3-2-4-11-13(7)15-14(16(19)21-11)8-5-9(17)10(18)6-12(8)20-15/h2-6,17-18H,1H3 |
InChI Key |
BAEPLXZETIZHEU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O |
Other CAS RN |
115532-07-5 |
synonyms |
11,12-DHMC 11,12-dihydroxy-5-methylcoumestan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




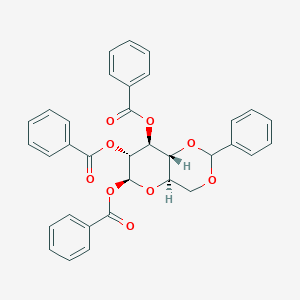
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
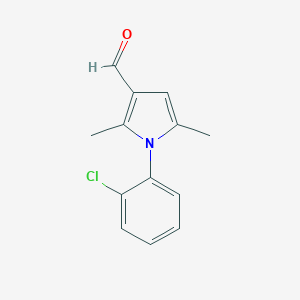



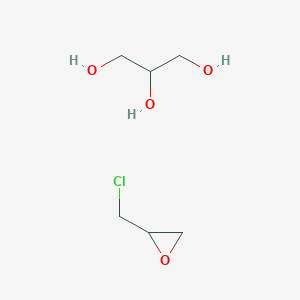
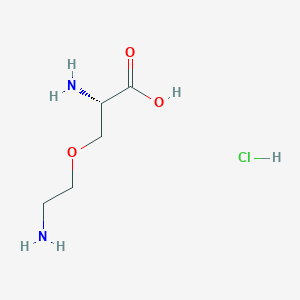
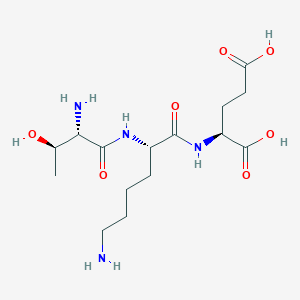
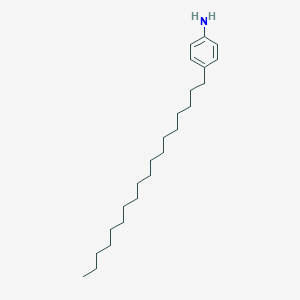
![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
